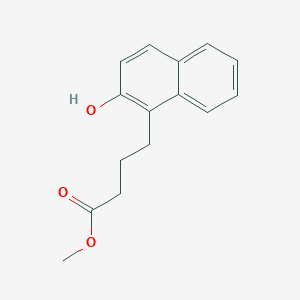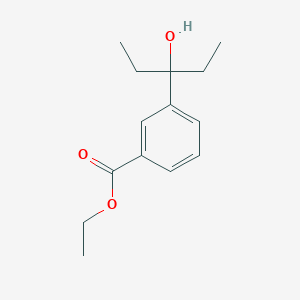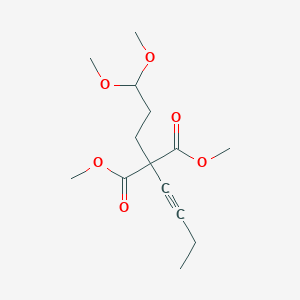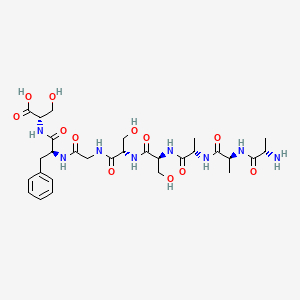
2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)-: is a chemical compound with the molecular formula C13H10O5 It is a derivative of 2,5-furandione, where one of the hydrogen atoms is replaced by a benzoyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- typically involves the reaction of 2,5-furandione with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the benzoyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- is used in the production of polymers and resins. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- involves its interaction with specific molecular targets such as enzymes and receptors. The benzoyloxy group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition or activation of these pathways, resulting in various biological outcomes.
Comparación Con Compuestos Similares
- 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3S,4S)-
- 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
Comparison:
- 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3S,4S)- and 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- have two benzoyloxy groups, making them more reactive and versatile in chemical reactions compared to 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)-.
- The presence of additional benzoyloxy groups in these compounds enhances their potential applications in organic synthesis and pharmaceuticals.
Propiedades
Número CAS |
671223-71-5 |
|---|---|
Fórmula molecular |
C11H8O5 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
[(3S)-2,5-dioxooxolan-3-yl] benzoate |
InChI |
InChI=1S/C11H8O5/c12-9-6-8(11(14)16-9)15-10(13)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
Clave InChI |
XJANIBWUPSMBBJ-QMMMGPOBSA-N |
SMILES isomérico |
C1[C@@H](C(=O)OC1=O)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1C(C(=O)OC1=O)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)

diphenylsilane](/img/structure/B15161260.png)

![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)

![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)




